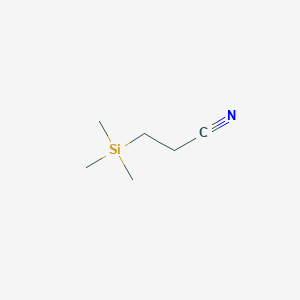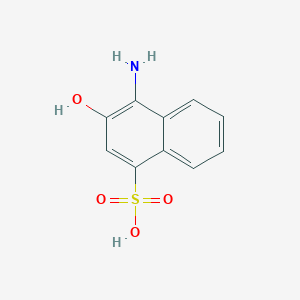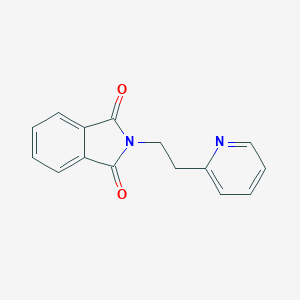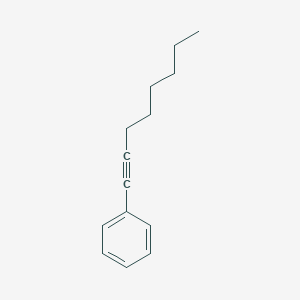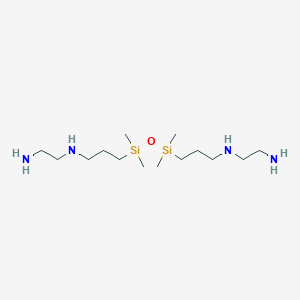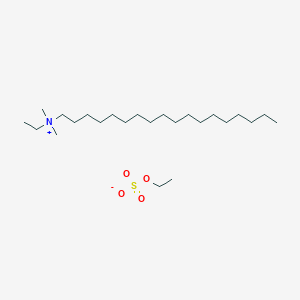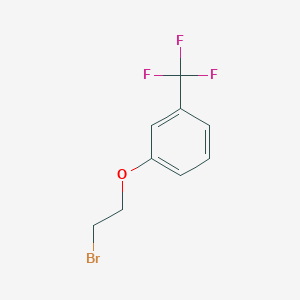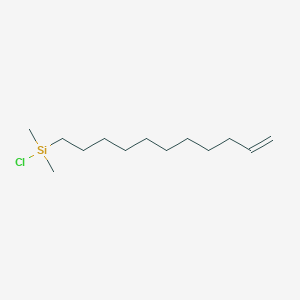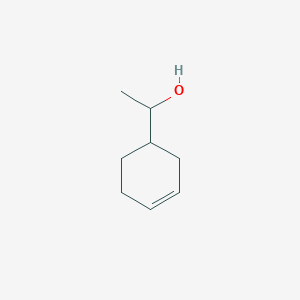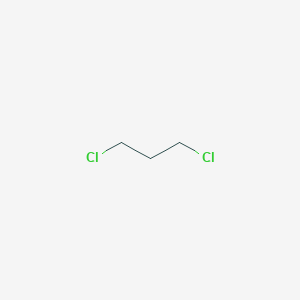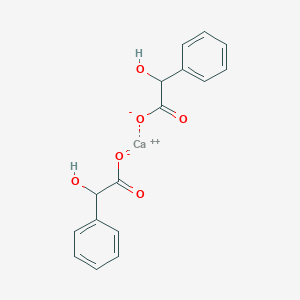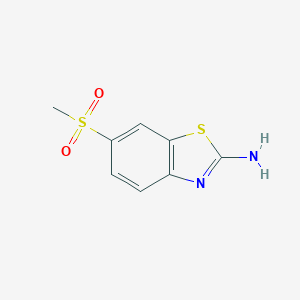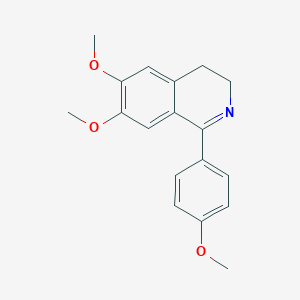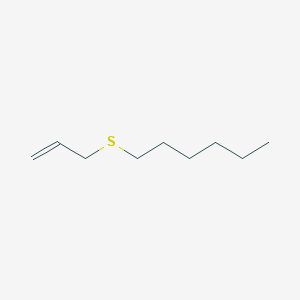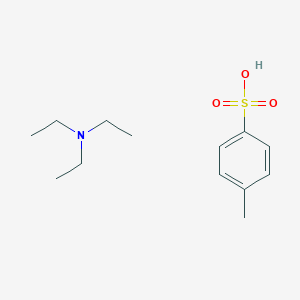
Triethylammonium p-toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium p-toluenesulphonate is a chemical compound formed by the combination of benzenesulfonic acid, 4-methyl- and N,N-diethylethanamine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. This reaction produces 4-methylbenzenesulfonic acid. The resulting acid is then neutralized with N,N-diethylethanamine to form the desired compound .
Industrial Production Methods
In industrial settings, the sulfonation process is typically carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production. The neutralization step is performed by adding N,N-diethylethanamine to the sulfonated product under controlled conditions to achieve the desired 1:1 ratio .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the methyl group.
p-Toluenesulfonic acid: Similar structure but without the N,N-diethylethanamine component.
Sulfanilic acid: Contains an amino group instead of the N,N-diethylethanamine component.
Uniqueness
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine is unique due to its combination of a sulfonic acid group with an amine, providing distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to act as a phase transfer catalyst .
Propriétés
Numéro CAS |
15404-00-9 |
|---|---|
Formule moléculaire |
C13H23NO3S |
Poids moléculaire |
273.39 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;triethylazanium |
InChI |
InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 |
Clé InChI |
MMVUZMIOJNPDME-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| 15404-00-9 | |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


